2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-7-14-24-23(15-19)27(31)25(35(32,33)22-12-10-21(34-3)11-13-22)16-29(24)17-26(30)28-20-8-5-18(2)6-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRXIPDTLZBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinoline with N-(4-methylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Properties
Research has indicated that this compound can significantly inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it induces apoptosis and causes cell cycle arrest, making it a candidate for cancer therapeutics.
Anti-inflammatory Effects
In vitro and in vivo studies have demonstrated that the compound can reduce inflammatory markers, indicating its potential use in treating chronic inflammatory diseases such as arthritis.
Antimicrobial Activity
The compound has shown effectiveness against a range of pathogens, suggesting its utility in developing new antimicrobial agents.
Therapeutic Applications
Based on its biological activities, potential therapeutic applications include:
- Cancer treatment : Targeting specific cancer types through apoptosis induction.
- Management of inflammatory diseases : Reducing symptoms and progression in conditions like arthritis.
- Infectious disease control : Developing new antibiotics or adjunct therapies.
Study 1: Anticancer Activity
A study conducted on human cancer cell lines revealed that the compound inhibited cell growth significantly at low micromolar concentrations. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, treatment with the compound resulted in a marked reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
6-Ethyl vs. 6-Ethoxy Substitutions
- Analog () : Replacing ethyl with ethoxy (OCH₂CH₃) introduces polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .
Sulfonyl Group Modifications
Acetamide Side Chain Variations
- Target Compound : The 4-methylphenyl group (para-substituted) minimizes steric hindrance, favoring planar interactions with receptors.
- Analog () : A 2-methylphenyl (ortho-substituted) group introduces steric bulk, possibly disrupting binding .
- Analog () : A 4-chlorophenyl group increases lipophilicity and metabolic stability but may introduce toxicity risks .
Heterocyclic Framework Modifications
Structural and Physicochemical Data Table
*Calculated based on analogous structures.
Biological Activity
2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the quinoline derivative class, which is recognized for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a quinoline core with various functional groups that enhance its pharmacological potential. The molecular formula is with a molecular weight of approximately 495.55 g/mol.
Synthesis Overview:
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core: This is achieved through cyclization reactions involving substituted anilines.
- Sulfonylation: The introduction of the sulfonyl group is crucial for enhancing biological activity.
- Amidation: The final step involves coupling with an acetamide to yield the target compound.
Biological Activities
The biological activities of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide have been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In one study, related compounds demonstrated effective inhibition against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2-[6-Ethyl... | 6.72 | E. coli |
| 2-[6-Ethyl... | 6.63 | S. aureus |
| 2-[6-Ethyl... | 6.67 | P. aeruginosa |
| 2-[6-Ethyl... | 6.28 | A. niger |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using carrageenan-induced edema models in rats. The results showed significant reductions in paw edema, indicating potent anti-inflammatory activity:
| Time (h) | Edema Reduction (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests that the compound may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential .
Anticancer Potential
Quinoline derivatives have been studied for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways.
The biological activity of this compound is primarily attributed to its structural features:
- Quinoline Core: Known for binding to various enzymes and receptors, potentially inhibiting their activity.
- Sulfonyl Group: Enhances membrane permeability, facilitating cellular uptake.
- Acetamide Functionality: May contribute to the modulation of biological pathways related to inflammation and microbial resistance.
Case Studies and Research Findings
Several studies have documented the efficacy of similar quinoline derivatives in clinical settings:
- Antimicrobial Efficacy: A study highlighted the use of related compounds against resistant strains of bacteria, demonstrating their potential as new antibiotics .
- Anti-inflammatory Applications: Clinical trials have shown that compounds with similar structures can significantly reduce symptoms in inflammatory diseases such as rheumatoid arthritis .
- Cancer Research: Investigations into quinoline derivatives have revealed their capacity to inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapeutics .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of the compound?
- Methodology :
-
High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% as per analytical standards) and quantify impurities. Use a C18 column with a mobile phase gradient of acetonitrile/water (adjusted based on compound polarity) .
-
UV-Vis Spectroscopy : Confirm λmax at 255 nm (consistent with conjugated aromatic systems) .
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or MALDI-TOF for molecular weight verification (theoretical MW calculated from molecular formula).
-
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve substituent positions (e.g., ethyl, methoxybenzenesulfonyl groups). Compare with analogs in for spectral interpretation .
- Data Table :
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Purity assessment | C18 column, 255 nm detection | |
| UV-Vis | λmax verification | Solvent: Methanol, λmax = 255 nm | |
| ESI-MS | Molecular weight | Positive ion mode, m/z range 400-600 |
Q. How should researchers design initial synthetic routes for this compound?
- Methodology :
- Retrosynthetic Analysis : Break the molecule into quinoline and acetamide precursors. The 4-methoxybenzenesulfonyl group can be introduced via sulfonation of a pre-formed quinoline intermediate .
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize the cyclization step by varying reaction time (6–24 hrs) and temperature (80–120°C) .
- Key Considerations :
- Protect labile groups (e.g., sulfonyl) during acidic/basic conditions.
- Monitor reaction progress via TLC or in-situ IR to detect intermediate formation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Methodology :
-
Quantum Chemical Calculations : Use density functional theory (DFT) to model the electron density of the quinoline core and sulfonyl group. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
-
Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in aqueous/organic media (e.g., water-DMSO mixtures).
-
Docking Studies : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Compare binding affinities with known inhibitors .
- Data Table :
Q. How can contradictions in spectroscopic or biological data be resolved?
- Case Study : Discrepancies in NMR signals for the 4-oxo-1,4-dihydroquinolinyl group.
- Resolution Strategies :
Variable Temperature NMR : Detect dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) via single-crystal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
